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Cat. No.: B8796586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.

Ensuring the purity of Losartan potassium in pharmaceutical formulations is critical for its safety

and efficacy. High-performance liquid chromatography (HPLC) is the predominant analytical

technique for the quantitative determination of Losartan and for the detection and quantification

of process-related impurities and degradation products. This application note provides a

detailed protocol for the purity analysis of Losartan using a validated reverse-phase HPLC (RP-

HPLC) method, based on established pharmacopoeial methods and scientific literature.

Principle
The method utilizes reversed-phase chromatography to separate Losartan from its potential

impurities. A C18 stationary phase is commonly employed with a mobile phase consisting of an

aqueous buffer and an organic modifier (typically acetonitrile). The separation is based on the

differential partitioning of the analytes between the stationary and mobile phases. Detection is

typically performed using a UV detector at a wavelength where Losartan and its impurities

exhibit significant absorbance.
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A number of potential impurities in Losartan have been identified, arising from the synthesis

process or degradation.[1][2][3] These include, but are not limited to:

Process-Related Impurities: Isomers, starting materials, and by-products of the chemical

synthesis. Examples include Losartan Related Compound A, B, C, D, E, F, G, and I.[2][4]

Degradation Products: Formed due to exposure to stress conditions such as acid, base,

oxidation, heat, or light.[2] Examples include degradation products J, K, L, and M.[2]

The United States Pharmacopeia (USP) provides a comprehensive method for the control of

organic impurities in Losartan Potassium.[5]

HPLC Methodologies for Losartan Purity Analysis
Several HPLC methods have been developed and validated for the analysis of Losartan and its

impurities. The following table summarizes key parameters from various methods described in

the literature.
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Parameter
Method 1 (USP
Monograph)

Method 2 Method 3 Method 4

Stationary Phase

L1 packing

(C18), 4.0-mm x

25-cm

Hypersil ODS

C18, 4.6×150

mm, 5 µm

Shimadzu CLC-

C8, 150 x 4.6

mm, 5 µm

ACCHROM

ODS-C18, 250

mm×4.6 mm, 5

µm

Mobile Phase

Gradient:

Acetonitrile and

0.1% Phosphoric

Acid in Water

Isocratic: 0.5%

Triethylamine

(pH 2.4) and

Acetonitrile

(65:35 v/v)

Isocratic: 0.5%

Triethylamine

(pH 2.4) and

Acetonitrile

(60:40 v/v)

Gradient:

Acetonitrile and

0.1% Phosphoric

Acid

Flow Rate 1.0 mL/min 1.0 mL/min Not Specified 1.0 mL/min

Detection

Wavelength
220 nm 225 nm 225 nm 220 nm

Column

Temperature
35°C 30°C Not Specified 35°C

Injection Volume 10 µL Not Specified Not Specified Not Specified

Reference [5] [6] [7] [2]

Experimental Protocol
This protocol describes a general procedure for the purity analysis of Losartan potassium in a

drug substance or formulation. It is recommended to validate the method for its intended use.

Materials and Reagents
Losartan Potassium Reference Standard (USP or equivalent)

Losartan Potassium Sample

Acetonitrile (HPLC grade)

Phosphoric Acid (AR grade)
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Water (HPLC grade)

Methanol (HPLC grade)

0.45 µm membrane filters

Instrumentation
HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic data acquisition and processing software.

Analytical balance

pH meter

Sonicator

Chromatographic Conditions (Based on USP
Monograph[5])

Column: L1 packing (e.g., C18), 4.0-mm x 25-cm

Mobile Phase A: 0.1% Phosphoric Acid in Water

Mobile Phase B: Acetonitrile

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)

0 75 25

25 10 90

35 10 90

45 75 25
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| 50 | 75 | 25 |

Flow Rate: 1.0 mL/min

Column Temperature: 35°C

Detection Wavelength: 220 nm

Injection Volume: 10 µL

Preparation of Solutions
Standard Solution: Accurately weigh and dissolve an appropriate amount of Losartan

Potassium Reference Standard in methanol to obtain a concentration of 0.3 mg/mL.

Sample Solution: Accurately weigh and dissolve an appropriate amount of the Losartan

Potassium sample in methanol to obtain a concentration of 0.3 mg/mL.

System Suitability Solution: Prepare a solution containing 0.3 mg/mL of Losartan Potassium

RS and 2 µg/mL of triphenylmethanol in methanol.[5]

System Suitability
Before sample analysis, inject the system suitability solution to ensure the chromatographic

system is performing adequately. The acceptance criteria are typically defined in the respective

pharmacopoeia. For the USP method, the relative retention times for losartan and

triphenylmethanol are about 1.0 and 1.9, respectively.[5]

Analytical Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject a blank (methanol) to ensure no interfering peaks are present.

Inject the standard solution in replicate (e.g., n=5).

Inject the sample solution.
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After the analysis, process the chromatograms to determine the peak areas for Losartan and

any impurities.

Data Analysis
Identification: The retention time of the principal peak in the sample solution should

correspond to that of the standard solution.

Purity Calculation: The percentage of any impurity is calculated using the following formula:

Total Impurities: The sum of all individual impurities should not exceed the limit specified in

the pharmacopoeia (e.g., NMT 0.5% according to the USP monograph).[5]

Experimental Workflow Diagram
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Caption: Workflow for HPLC Purity Analysis of Losartan.
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Conclusion
The described HPLC method provides a reliable and robust approach for the purity analysis of

Losartan potassium. Adherence to the detailed protocol and system suitability criteria is

essential for obtaining accurate and reproducible results. This application note serves as a

comprehensive guide for researchers and quality control analysts involved in the development

and manufacturing of Losartan drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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